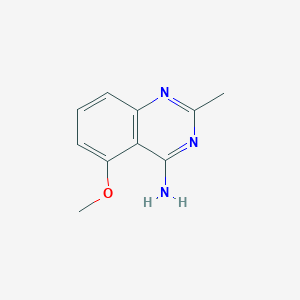

5-Methoxy-2-methylquinazolin-4-amine

Description

Properties

Molecular Formula |

C10H11N3O |

|---|---|

Molecular Weight |

189.21 g/mol |

IUPAC Name |

5-methoxy-2-methylquinazolin-4-amine |

InChI |

InChI=1S/C10H11N3O/c1-6-12-7-4-3-5-8(14-2)9(7)10(11)13-6/h3-5H,1-2H3,(H2,11,12,13) |

InChI Key |

SHWOPQWHQBWUAA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(C(=CC=C2)OC)C(=N1)N |

Origin of Product |

United States |

Preparation Methods

Classical Condensation and Cyclization Approach

One traditional method involves the condensation of substituted 2-aminobenzamides with aldehydes or their equivalents, followed by cyclization to form the quinazoline core.

- Starting Materials: 2-Amino-5-methoxybenzamide derivatives and appropriate aldehydes or formaldehyde derivatives.

- Reaction Conditions: Acid-catalyzed condensation, often using acetic acid or acetic anhydride as reagents.

- Mechanism: Initial formation of a Schiff base (imine intermediate) from the amine and aldehyde, followed by intramolecular cyclization and dehydration to yield the quinazoline scaffold.

- Example: The condensation of 2-amino-methyl-5-dimethoxybenzoate with acetic anhydride yields cyclic intermediates that, upon further reaction with hydrazine hydrate, produce 2,3-disubstituted quinazolin-4-ones.

Electrochemical Synthesis Method

A modern, green, and scalable approach to synthesize quinazolin-4(3H)-one derivatives, including 5-methoxy-2-methylquinazolin-4-amine analogs, employs electrochemical cyclization.

- Electrochemical Setup: Undivided cell with carbon rod as anode and aluminum wire as cathode.

- Electrolyte: Acetic acid serves both as an electrolyte and acid catalyst.

- Solvent: Polar protic solvents such as methanol or ethanol are preferred; methanol provides the highest conversion rates.

- Reaction Conditions: Room temperature, moderate current density (0.35 A/cm²), reaction times ranging from 3 to 5 hours depending on substrate.

- Advantages: Mild conditions, no need for transition metal catalysts, and good functional group tolerance.

- Mechanistic Insight: The process begins with acid-catalyzed Schiff base formation between 2-aminobenzamide and aldehyde, followed by anodic oxidation to complete cyclization to quinazolinone derivatives.

Reaction Optimization and Solvent Effects

A detailed solvent screening study demonstrated the critical role of solvent polarity in reaction efficiency:

| Entry | Solvent | Conversion (%) | Time (h) |

|---|---|---|---|

| 1 | Acetonitrile | 41 | 3 |

| 2 | Acetonitrile:Methanol (4:1) | 49 | 3 |

| 3 | Acetonitrile:Methanol (1:1) | 51 | 3 |

| 4 | Acetonitrile:Methanol (1:2) | 57 | 3 |

| 5 | Ethanol | 69 | 3 |

| 6 | Tetrahydrofuran | No Conversion | 3 |

| 7 | DMSO | No Conversion | 3 |

| 8 | n-Propanol | 39 | 3 |

| 9 | Acetone | 7 | 3 |

| 10 | Methanol | 86 | 3 |

Methanol was identified as the optimal solvent, facilitating Schiff base formation and solubilizing reactants effectively.

Substrate Scope and Yields

The electrochemical method was applied to various substituted 2-aminobenzamides and aldehydes, including 5-methoxy derivatives, yielding the target compounds with good to excellent yields (58–87%).

| Product | Substituents on 2-Aminobenzamide | Aldehyde Used | Yield (%) | Notes |

|---|---|---|---|---|

| 3g | 5-Methoxy-2-aminobenzamide | Benzaldehyde | 82 | Representative of 5-methoxy quinazolinones |

| 3a, 3c | Unsubstituted or other substituted | Aromatic aldehydes | 85–87 | High yield aromatic derivatives |

| 3i, 3j | Unsubstituted | 1,3,5-Trioxane, Paraldehyde | 60–70 | Synthesis of quinazolin-4(3H)-one and 2-methylquinazolin-4(3H)-one derivatives |

| 3k, 3l, 3p, 3q | Various substituted | 1,3,5-Trioxane | 57–62 | Substituted quinazolinones |

The reaction time for stable aldehyde trimers (e.g., 1,3,5-trioxane) was extended to 5 hours to achieve completion.

Scale-Up and Further Functionalization

The electrochemical method was successfully scaled to gram quantities (5 g scale) without significant loss of yield, demonstrating the robustness and industrial applicability of the process.

Further transformations of the quinazolinone products into pharmacologically relevant derivatives were achieved by:

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-methylquinazolin-4-amine undergoes various chemical reactions, including:

Oxidation: Conversion to quinazolinone derivatives.

Reduction: Formation of dihydroquinazoline derivatives.

Substitution: Introduction of different functional groups at the quinazoline core.

Common Reagents and Conditions

Oxidation: Typically involves oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Commonly uses reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Utilizes nucleophiles like amines or alkyl halides under basic or acidic conditions.

Major Products

The major products formed from these reactions include quinazolinone derivatives, dihydroquinazoline derivatives, and various substituted quinazolines .

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

Biology: Investigated for its role as an enzyme inhibitor, particularly in cancer research.

Medicine: Studied for its potential anticancer, antibacterial, and anti-inflammatory properties.

Industry: Utilized in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 5-Methoxy-2-methylquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It acts by inhibiting the activity of certain enzymes, leading to the disruption of cellular processes. For example, it has been shown to inhibit the enzyme Enhancer of Zeste Homologue 2 (EZH2), which plays a role in cancer progression .

Comparison with Similar Compounds

Structural and Substituent Variations

The pharmacological and physicochemical properties of quinazolin-4-amine derivatives are highly dependent on substituent type and position. Key analogs include:

Key Observations:

- Positional Effects : Methoxy at the 5-position (target compound) vs. 6-position () alters electronic distribution and steric accessibility for target binding.

- Substituent Type : Bromo () and chloro () groups serve as leaving groups for further modifications, unlike methoxy or methyl.

- Hybrid Derivatives : Compounds with morpholine () or imidazo[1,2-a]pyridine () substituents exhibit enhanced solubility or kinase selectivity.

Physicochemical Properties

- Lipophilicity : Methoxy and methyl groups increase logP compared to polar substituents (e.g., morpholine in ).

- Solubility : Morpholine-containing analogs () exhibit improved aqueous solubility due to hydrogen-bonding capacity.

- Stability : Electron-donating groups (e.g., -OCH₃, -CH₃) enhance resistance to oxidative degradation compared to electron-withdrawing halogens .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Methoxy-2-methylquinazolin-4-amine, and how can reaction conditions be optimized for yield and purity?

- Methodology : The synthesis typically involves cyclization of substituted quinazoline precursors. For example, intermediates like 2-methylquinazolin-4-amine derivatives can be synthesized via condensation of anthranilic acid derivatives with nitriles or via Ullmann coupling for aryl substitutions. Cyclization agents such as phosphorus oxychloride (POCl₃) or iodine are commonly used under reflux conditions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization improves purity .

- Optimization Tips : Adjust reaction temperature (80–120°C) and stoichiometric ratios (e.g., 1:1.2 for amine to carbonyl reactant). Monitor progress with TLC and HPLC to minimize side products .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Key Techniques :

- NMR (¹H/¹³C) : Confirm methoxy (-OCH₃) and methyl (-CH₃) substituents (δ ~3.8 ppm for OCH₃; δ ~2.5 ppm for CH₃) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 218.1) and fragmentation patterns.

- HPLC : Assess purity (>95%) using C18 columns and UV detection at 254 nm .

Q. What in vitro biological assays are suitable for evaluating the bioactivity of this compound?

- Assay Design :

- Antimicrobial Activity : Broth microdilution (MIC determination against S. aureus or E. coli; 24–48 hr incubation).

- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase inhibition using ATP analogs).

- Cytotoxicity : MTT assay on cancer cell lines (IC₅₀ calculation after 72 hr exposure) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced bioactivity?

- SAR Strategies :

- Substituent Variation : Replace methoxy with ethoxy or halogens to modulate lipophilicity (logP) and receptor binding.

- Core Modifications : Introduce fused rings (e.g., benzothiazole) to enhance π-π stacking.

- Case Study : Analogues like 6-methoxy-N-(4-methoxyphenyl)quinazolin-4-amine show improved anticancer activity due to dual methoxy groups enhancing DNA intercalation .

- Data Table :

| Derivative | Substituent | IC₅₀ (μM) vs HeLa | LogP |

|---|---|---|---|

| Parent | 5-OCH₃, 2-CH₃ | 12.4 | 2.1 |

| 5-OCH₂CH₃ | 5-OCH₂CH₃ | 8.9 | 2.8 |

| 5-Cl | 5-Cl | 6.3 | 2.5 |

Q. What computational approaches are effective in predicting the binding interactions of this compound with biological targets?

- Methods :

- Molecular Docking : Use AutoDock Vina to model interactions with kinase domains (e.g., EGFR; PDB ID: 1M17). Focus on hydrogen bonds with hinge regions (e.g., Met793).

- QSAR Modeling : Develop 3D-QSAR models using CoMFA/CoMSIA to correlate substituent electronic properties (Hammett σ) with activity .

Q. How can researchers resolve contradictions in bioactivity data across different experimental models for this compound?

- Analysis Framework :

- Assay Variability : Compare cell line specificity (e.g., HepG2 vs MCF-7) and culture conditions (serum concentration, hypoxia).

- Pharmacokinetic Factors : Evaluate metabolic stability using liver microsomes (e.g., CYP3A4-mediated degradation).

- Statistical Validation : Apply ANOVA to assess significance of IC₅₀ differences across replicates .

Methodological Notes for Reproducibility

- Synthetic Reproducibility : Use anhydrous solvents (e.g., DMF, THF) and inert atmospheres (N₂/Ar) to prevent hydrolysis of intermediates.

- Biological Replicates : Include ≥3 technical replicates in assays to account for plate-to-plate variability.

- Data Reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for spectral and bioactivity datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.